

Long-term effects of ALAS1 suppression by Givosiran

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An In-depth Technical Guide on the Long-term Effects of ALAS1 Suppression by Givosiran

Introduction

Acute Hepatic Porphyria (AHP) is a family of rare, genetic metabolic disorders characterized by defects in one of the enzymes of the hepatic heme biosynthesis pathway.[1] This deficiency leads to the induction of aminolevulinate synthase 1 (ALAS1), the first and rate-limiting enzyme in this pathway.[1][2] The upregulation of ALAS1 results in the accumulation of neurotoxic heme intermediates, delta-aminolevulinic acid (ALA) and porphobilinogen (PBG), which are responsible for the acute, debilitating neurovisceral attacks and chronic symptoms of AHP.[1][3] **Givosiran** is a subcutaneously administered RNA interference (RNAi) therapeutic designed to target and suppress the synthesis of hepatic ALAS1, thereby reducing the production of these toxic intermediates.[2][4] This guide provides a comprehensive overview of the long-term effects of ALAS1 suppression by **Givosiran**, focusing on its mechanism of action, clinical efficacy, safety profile, and the experimental protocols used in its evaluation.

Mechanism of Action

Givosiran is a small interfering RNA (siRNA) therapeutic that specifically targets the messenger RNA (mRNA) of the ALAS1 gene in hepatocytes.[4][5] The siRNA is conjugated to N-acetylgalactosamine (GalNAc) ligands, which bind with high affinity to the asialoglycoprotein receptors (ASGPR) predominantly expressed on the surface of hepatocytes.[2][6] This targeted delivery system ensures that **Givosiran** exerts its effect primarily in the liver, minimizing off-target effects.[4]



Following receptor-mediated endocytosis, the GalNAc ligand is degraded, and the double-stranded siRNA molecule is released into the cytoplasm.[2] The siRNA is then processed by the cellular enzyme Dicer and incorporated into the RNA-induced silencing complex (RISC).[2] [6] The antisense (guide) strand of the siRNA directs the RISC to bind to the complementary sequence on the ALAS1 mRNA.[6] This binding leads to the cleavage and subsequent degradation of the ALAS1 mRNA, thereby preventing its translation into the ALAS1 enzyme.[4] [6] The reduction in ALAS1 enzyme levels leads to a significant and sustained decrease in the production and accumulation of the neurotoxic intermediates ALA and PBG.[4][5]



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Caption: Mechanism of action of Givosiran in hepatocytes.

Long-Term Efficacy

The long-term efficacy and safety of **Givosiran** have been primarily evaluated in the ENVISION Phase 3 clinical trial and its subsequent open-label extension (OLE) study.[7][8][9]

Reduction in Attack Rates and Hemin Use

Long-term treatment with **Givosiran** has demonstrated a sustained and significant reduction in the annualized attack rate (AAR) for patients with AHP.[6][10] In the ENVISION trial's 36-month analysis, which included a 6-month double-blind period and a 30-month OLE, patients receiving continuous **Givosiran** showed a durable response.[9] Similarly, patients who crossed over from placebo to **Givosiran** in the OLE period experienced a marked decrease in AAR.[6]



[11] By the final three months of the 36-month follow-up, 86% of patients in the continuous **Givosiran** group and 92% of those in the placebo crossover group were attack-free.[8][12] A 48-month follow-up of a Phase 1/2 OLE study showed a 97% reduction in the annualized rate of porphyria attacks.[1][13]

The use of intravenous hemin, a standard treatment for acute attacks, was also significantly reduced with long-term **Givosiran** therapy.[1][7] The median annualized days of hemin use were substantially lower in patients treated with **Givosiran** compared to their baseline rates. [10][14] In the 48-month study, hemin use was reduced by 96%.[1][13]

Efficacy Endpoint	ENVISION Trial (36-Month OLE)	Phase 1/2 OLE (48-Month)
Median AAR Reduction	92% reduction in placebo crossover group.[6]	97% reduction from baseline. [1][13]
Attack-Free Patients (Final 3 Months)	86% (continuous Givosiran), 92% (placebo crossover).[8] [12]	100% (months >33 to 48).[1] [13]
Median Hemin Use Reduction	Sustained reduction.[9]	96% reduction from baseline. [1][13]

Biochemical Response

Consistent and long-term suppression of ALAS1 by **Givosiran** leads to a profound and sustained reduction in the urinary excretion of the neurotoxic intermediates ALA and PBG.[6][8] In the ENVISION 24-month interim analysis, long-term **Givosiran** treatment led to a sustained lowering of median urinary ALA and PBG to near-normal levels in the continuous treatment group and a greater than 75% reduction in the placebo crossover group.[10][15] The 48-month Phase 1/2 OLE study reported substantial median reductions in urinary ALA and PBG of 95% and 98%, respectively.[1][13]



Biomarker	ENVISION Trial (24-Month OLE)	Phase 1/2 OLE (48-Month)
Median Urinary ALA Reduction	>75% reduction (placebo crossover).[10]	95% reduction from baseline. [1][13]
Median Urinary PBG Reduction	Lowered to near-normal levels.	98% reduction from baseline. [1][13]

Patient-Reported Outcomes

Long-term **Givosiran** treatment has been associated with improvements in patients' quality of life, daily functioning, and pain scores.[7][15] Patients reported improvements in physical functioning and overall health status.[7][9] Reductions in daily pain scores and the use of opioid analygesics were also observed, contributing to a decreased disease burden.[7][15]

Experimental Protocols

The evaluation of **Givosiran**'s long-term effects was conducted through rigorously designed clinical trials.

ENVISION Phase 3 Trial and Open-Label Extension

- Study Design: The ENVISION trial was a randomized, double-blind, placebo-controlled, global, multicenter study.[8][11] Following the 6-month double-blind period, patients could enroll in an open-label extension (OLE) where all participants received **Givosiran**.[7][11]
- Patient Population: The study enrolled 94 patients with a diagnosis of AHP who experienced recurrent porphyria attacks.[6][8]
- Dosage and Administration: Givosiran was administered subcutaneously at a dose of 2.5 mg/kg once monthly.[8][16]
- Primary and Secondary Endpoints:
 - The primary endpoint for the double-blind period was the annualized rate of composite porphyria attacks requiring hospitalization, urgent healthcare visit, or intravenous hemin administration at home.[6][11]



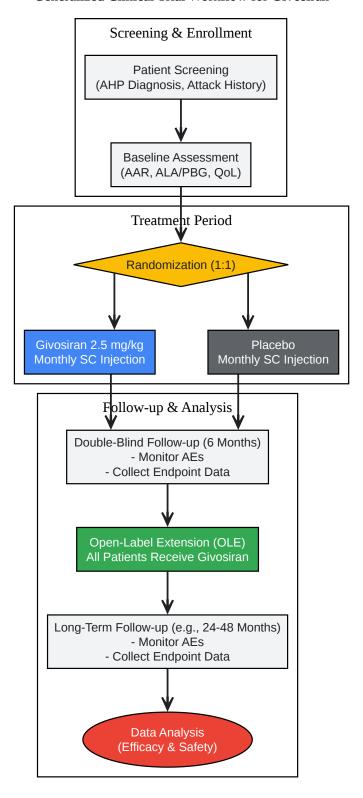




- Secondary and exploratory endpoints included levels of urinary ALA and PBG, hemin use, daily pain scores, and quality of life assessments.[1][6]
- Biochemical Analysis: Urinary ALA and PBG levels were measured from 24-hour urine collections at baseline and various time points throughout the study to assess the pharmacodynamic effect of **Givosiran**.



Generalized Clinical Trial Workflow for Givosiran



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Caption: Generalized workflow for **Givosiran** clinical trials.



Long-Term Safety Profile

The long-term safety profile of **Givosiran** has been found to be generally acceptable, with most adverse events (AEs) being mild to moderate in severity.[1][14]

Common and Serious Adverse Events

The most frequently reported AEs include injection site reactions (such as erythema, pain, and pruritus), nausea, fatigue, and nasopharyngitis.[1][8] Serious adverse events (SAEs) have been reported in a subset of patients, with some leading to treatment discontinuation.[8][17]

Hepatic and Renal Safety

- Hepatic: Elevations in liver transaminases (ALT) have been observed, generally occurring
 within the first 3 to 6 months of treatment.[17][18] These elevations are typically manageable
 and often resolve.[18] Regular monitoring of liver function is recommended.[19]
- Renal: Increases in serum creatinine and decreases in the estimated glomerular filtration rate (eGFR) have been reported.[8][17] These changes usually occur early in therapy and tend to stabilize over time.[10] Renal function should be monitored as clinically indicated.[10] [19]

Other Safety Considerations

- Hyperhomocysteinemia: Increased levels of blood homocysteine have been observed in patients receiving Givosiran.[10][17] The long-term consequences of elevated homocysteine in this patient population are not fully known, and further investigation is needed.[10][17]
 Vitamin B6 supplementation may be considered.[19]
- Anaphylactic Reactions: There is a warning for anaphylactic reactions, and appropriate medical support should be readily available when administering **Givosiran**.[8][19]

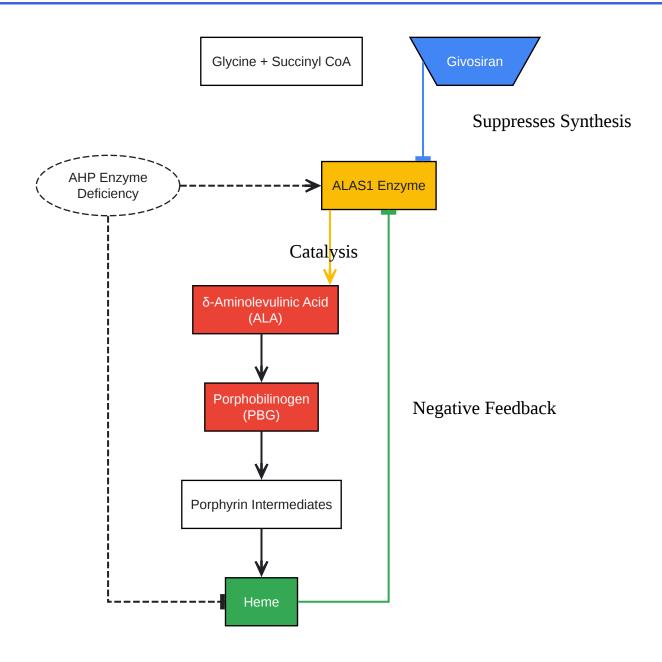


Adverse Event Category	Observed Long-Term Effects	Monitoring Recommendation
Injection Site Reactions	Common, typically mild to moderate (erythema, pruritus, swelling).[1]	Clinical observation.
Hepatic	Transaminase (ALT) elevations, often transient.[17] [18]	Monthly liver function tests for the first 6 months.[19]
Renal	Increased serum creatinine, decreased eGFR, generally stabilizing over time.[10][19]	Monitor renal function as clinically indicated.[10]
Hematologic	Increased blood homocysteine levels.[17]	Further investigation needed; consider Vitamin B6.[10][19]
Allergic Reactions	Risk of anaphylaxis.[8][19]	Observe for hypersensitivity reactions.

Heme Biosynthesis Pathway and Givosiran Intervention

The heme biosynthesis pathway is a multi-step process involving several enzymes. In AHP, a genetic defect in one of these enzymes leads to reduced heme production and subsequent upregulation of ALAS1, the rate-limiting enzyme. This results in the overproduction of ALA and PBG. **Givosiran** intervenes at the very beginning of this pathological cascade by reducing the amount of ALAS1 enzyme available.





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Caption: Heme biosynthesis pathway and the point of **Givosiran** intervention.

Conclusion

Long-term suppression of hepatic ALAS1 by **Givosiran** represents a significant advancement in the management of Acute Hepatic Porphyria. Clinical data extending up to 48 months demonstrates that **Givosiran** provides a sustained and durable reduction in the frequency of debilitating attacks, lowers the levels of neurotoxic intermediates ALA and PBG, and improves the overall quality of life for patients.[1][9] The safety profile over the long term remains acceptable, with most adverse events being manageable.[14] However, ongoing monitoring for



hepatic and renal effects, as well as hyperhomocysteinemia, is crucial.[10][17] **Givosiran**'s targeted mechanism of action offers a proactive and effective therapeutic strategy, shifting the treatment paradigm from acute attack management to long-term disease control. Further research will be valuable to understand the long-term consequences of sustained ALAS1 suppression and the clinical implications of observed laboratory abnormalities like hyperhomocysteinemia.

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